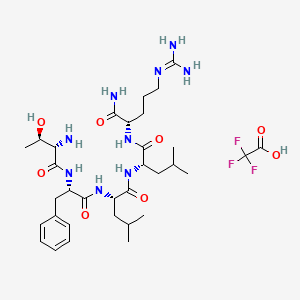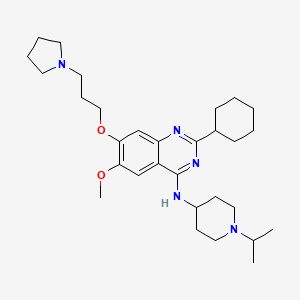
Tfllr-NH2(tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFLLR-NH2 TFA is a synthetic peptide agonist of proteinase-activated receptor 1 (PAR1) that induces calcium mobilization in dorsal root ganglion neurons. In vivo, TFLLR-NH2 stimulates plasma extravasation in the bladder, esophagus, stomach, intestine, and pancreas in wild-type, but not PAR1-/-, mice. It also reduces carrageenan-induced hyperalgesia in rats.
Aplicaciones Científicas De Investigación
Organic Synthesis
Trifluoroacetic acid (TFA) is extensively utilized in organic synthesis, serving as a solvent, catalyst, and reagent. Its applications span various chemical transformations such as rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. This multifaceted utility underscores TFA's importance in the realm of organic chemistry, offering deep insights into its diverse uses (López & Salazar, 2013).
Chromatography
In reversed-phase liquid chromatography (RPLC), TFA demonstrates efficacy as an ion-pair reagent, influencing both retention and selectivity in the separation of small ionizable solutes. Its role extends beyond a mere mobile phase pH stabilizer, delving into the intricate control of retention times and selectivity, a testament to its versatility in analytical chemistry (Cai & Li, 1999).
Environmental Studies
TFA has been identified in ocean waters from remote locations, raising questions about its natural occurrence and distribution. Environmental analytical studies focusing on TFA highlight its ubiquity and persistence in various ecosystems, emphasizing the importance of understanding its environmental fate and behavior (Frank et al., 2002).
Proteomics and Mass Spectrometry
In the field of proteomics, TFA is recognized for its role in enhancing liquid chromatography-mass spectrometry (LC-MS) of peptides and proteins. Although TFA can suppress signals in electrospray ionization-mass spectrometry (ESI-MS), supercharging agents have been shown to mitigate this effect, thereby improving the sensitivity and accuracy of protein analysis (Nshanian et al., 2017).
TFA Removal Techniques
In the context of hydrophilic interaction liquid chromatography (HILIC) of intact proteins, TFA's ionization suppression effects pose challenges. However, innovative techniques involving microfluidic ion strippers and membrane-based devices have been developed for the selective post-column removal of TFA anions, showcasing advancements in analytical methodology aimed at overcoming TFA's analytical limitations (Wouters et al., 2021).
Propiedades
Nombre del producto |
Tfllr-NH2(tfa) |
|---|---|
Fórmula molecular |
C33H54F3N9O8 |
Peso molecular |
761.84 |
Nombre IUPAC |
(S)-2-((S)-2-((2S,3R)-2-amino-3-hydroxybutanamido)-3-phenylpropanamido)-N-((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide, 2,2,2-trifluoroacetate salt |
InChI |
InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1 |
Clave InChI |
QVNWOGSDGQDGHP-MKVNCOEFSA-N |
SMILES |
NC(NCCC[C@@H](C(N)=O)NC([C@@H](NC([C@H](CC(C)C)NC([C@@H](NC([C@@H](N)[C@H](O)C)=O)CC1=CC=CC=C1)=O)=O)CC(C)C)=O)=N.OC(C(F)(F)F)=O |
Apariencia |
A crystalline solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




